Cas no 45894-06-2 (5-bromo-1-benzothiophen-2-amine)

5-Bromo-1-benzothiophen-2-amine is a brominated benzothiophene derivative featuring an amine functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amine group allows for further derivatization. The benzothiophene core contributes to its stability and potential biological activity, making it valuable in medicinal chemistry research. The compound’s well-defined structure and synthetic utility make it a useful building block for heterocyclic frameworks. Proper handling under controlled conditions is recommended due to its reactivity.
5-bromo-1-benzothiophen-2-amine structure
45894-06-2 structure
Product Name:5-bromo-1-benzothiophen-2-amine
CAS No:45894-06-2
MF:C8H6BrNS
MW:228.108939647675
MDL:MFCD17016085
CID:1520990
PubChem ID:70961378
Update Time:2025-05-21

5-bromo-1-benzothiophen-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1-benzothiophen-2-amine
    • 2-Amino-5-bromo-benzo[b]thiophene
    • SY321040
    • SCHEMBL13654389
    • 45894-06-2
    • PB15286
    • AMY3685
    • A872321
    • VBA89406
    • BS-42887
    • MFCD17016085
    • CS-0053887
    • 5-Bromobenzo[b]thiophen-2-amine
    • DTXSID801304681
    • 2-Amino-5-bromobenzo[b]thiophene
    • MDL: MFCD17016085
    • Inchi: 1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2
    • InChI Key: GSEAIYIHFDGRAP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(N)S2

Computed Properties

  • Exact Mass: 226.94043g/mol
  • Monoisotopic Mass: 226.94043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 54.3Ų

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5-bromo-1-benzothiophen-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:45894-06-2)5-bromo-1-benzothiophen-2-amine
Order Number:A872321
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:33
Price ($):2979.0
Email:sales@amadischem.com

Additional information on 5-bromo-1-benzothiophen-2-amine

Comprehensive Overview of 5-Bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2): Properties, Applications, and Research Insights

5-Bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2) is a heterocyclic organic compound featuring a benzothiophene core substituted with a bromine atom at the 5-position and an amino group at the 2-position. This structurally unique molecule has garnered significant attention in pharmaceutical and material science research due to its versatile reactivity and potential as a building block for drug discovery and functional materials. The compound's molecular formula, C8H6BrNS, and molecular weight of 228.11 g/mol make it a valuable intermediate for synthesizing more complex molecules.

Recent studies highlight the growing interest in benzothiophene derivatives, particularly those like 5-bromo-1-benzothiophen-2-amine, for their role in developing kinase inhibitors and antimicrobial agents. Researchers are actively exploring its utility in medicinal chemistry, where its scaffold serves as a precursor for compounds targeting neurodegenerative diseases and cancer. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient derivatization for library synthesis.

From a synthetic perspective, CAS 45894-06-2 is often prepared via cyclization of appropriately substituted precursors or through functional group interconversion of existing benzothiophene frameworks. Its crystalline form and stability under standard conditions facilitate handling in laboratory settings. Analytical characterization typically involves NMR spectroscopy, HPLC, and mass spectrometry, with purity thresholds exceeding 95% for most research applications. These features align with the increasing demand for high-quality intermediates in high-throughput screening platforms.

Beyond pharmaceuticals, 5-bromo-1-benzothiophen-2-amine has emerging applications in organic electronics. Its electron-rich benzothiophene core contributes to charge transport properties, making it relevant for designing OLEDs and photovoltaic materials. This dual applicability in life sciences and materials engineering positions the compound as a multidisciplinary research tool, addressing trending topics like sustainable chemistry and green synthesis.

Environmental and safety profiles of 5-bromo-1-benzothiophen-2-amine are well-documented, with standard precautions recommended for laboratory use. Its non-hazardous classification under normal handling conditions supports its adoption in academic and industrial workflows. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound’s modularity enables rapid exploration of bioisosteric replacements and scaffold hopping strategies—key themes in modern drug design.

In summary, 5-bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2) exemplifies the convergence of synthetic utility and biomedical relevance. Its adaptability across chemoinformatics, catalysis, and material science ensures sustained interest, particularly as researchers seek fragment-based drug discovery approaches. Ongoing investigations into its pharmacophore potential and structure-property relationships will likely expand its applications in cutting-edge technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:45894-06-2)5-bromo-1-benzothiophen-2-amine
A872321
Purity:99%
Quantity:25g
Price ($):2979.0
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